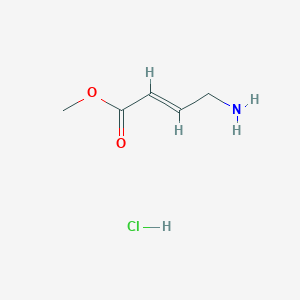

Methyl 4-aminobut-2-enoate hydrochloride

CAS No.: 141973-57-1; 213125-87-2

Cat. No.: VC6971736

Molecular Formula: C5H10ClNO2

Molecular Weight: 151.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141973-57-1; 213125-87-2 |

|---|---|

| Molecular Formula | C5H10ClNO2 |

| Molecular Weight | 151.59 |

| IUPAC Name | methyl (E)-4-aminobut-2-enoate;hydrochloride |

| Standard InChI | InChI=1S/C5H9NO2.ClH/c1-8-5(7)3-2-4-6;/h2-3H,4,6H2,1H3;1H/b3-2+; |

| Standard InChI Key | ZODXXLMRLJVQOP-SQQVDAMQSA-N |

| SMILES | COC(=O)C=CCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-aminobut-2-enoate hydrochloride belongs to the class of amino acid derivatives, specifically α,β-unsaturated esters. Its structure comprises a four-carbon chain with an amino group (-NH₂) at the fourth position, an ester group (-COOCH₃) at the first position, and a double bond between the second and third carbons. The hydrochloride salt forms via protonation of the amino group by hydrochloric acid, resulting in a positively charged ammonium ion (NH₃⁺) paired with a chloride counterion.

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

The compound’s polar nature, driven by the ionic hydrochloride group and ester functionality, facilitates solubility in polar solvents such as water, methanol, and ethanol . Its logP value of 0.69 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Manufacturing

Primary Synthetic Routes

The most widely documented synthesis involves a two-step process:

-

Condensation of Methyl Acrylate with Ammonia:

Methyl acrylate (CH₂=CHCOOCH₃) reacts with excess ammonia (NH₃) in a nucleophilic addition-elimination reaction, forming methyl 4-aminobut-2-enoate. The double bond remains intact due to the reaction’s mild conditions. -

Salt Formation with Hydrochloric Acid:

The free amine is treated with concentrated hydrochloric acid (HCl), protonating the amino group to yield the hydrochloride salt .

Alternative methods include:

-

Reductive Amination: Using methyl acetoacetate and ammonia in the presence of a reducing agent like sodium cyanoborohydride.

-

Enzymatic Catalysis: Lipase-mediated esterification of 4-aminobut-2-enoic acid with methanol, though this approach is less common.

Industrial-Scale Production

Bulk synthesis prioritizes cost-effectiveness and scalability. American Elements reports production capabilities in high-purity grades (99%–99.999%), with packaging options ranging from 5-gallon pails to 440-gallon liquid totes . Strict quality control ensures compliance with pharmaceutical and agrochemical standards .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s α,β-unsaturated ester moiety serves as a Michael acceptor, enabling conjugation with nucleophiles like thiols and amines. This reactivity is exploited in synthesizing peptidomimetics, such as SARS-CoV-2 PLpro inhibitors . For example, compound 4 in PMC studies demonstrated enhanced protease inhibition (Kᵢ = 4.65 μM) compared to earlier analogs, attributed to optimized warhead interactions .

Agrochemical Development

Methyl 4-aminobut-2-enoate hydrochloride derivatives are precursors to herbicides and fungicides. Its ester group undergoes hydrolysis to generate bioactive carboxylic acids, which disrupt fungal cell membranes.

Material Science

The compound’s dual functionality allows incorporation into polymers via radical polymerization, yielding materials with tunable hydrophilicity and mechanical strength.

Biological Activity and Mechanism

Pharmacological Effects

In vitro studies suggest moderate antimicrobial activity against Gram-positive bacteria (MIC = 32–64 μg/mL). The amino group facilitates hydrogen bonding with bacterial enzymes, while ester hydrolysis releases reactive metabolites that impair cellular function.

Toxicity Profile

Hazard statements (H315-H319-H335) indicate risks of skin irritation, eye damage, and respiratory sensitization . Precautionary measures include using gloves, goggles, and fume hoods during handling .

Comparative Analysis with Analogous Compounds

The alkyne analog (methyl 4-aminobut-2-ynoate hydrochloride) exhibits higher thermal stability (boiling point = 200.5°C) due to reduced steric strain compared to the enoate variant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume